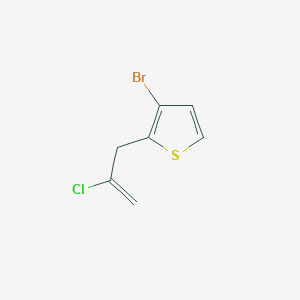

3-(3-Bromo-2-thienyl)-2-chloro-1-propene

Description

Contextualizing Thiophene (B33073) and Halogenated Propene Moieties in Heterocyclic and Olefinic Chemistry

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. bohrium.comderpharmachemica.comnih.gov Its aromatic character and the electron-donating effect of the sulfur atom make it more reactive than benzene (B151609) in electrophilic substitution reactions, such as halogenation and acylation. numberanalytics.comwikipedia.org Thiophene derivatives are integral components of numerous FDA-approved drugs and are used as building blocks for organic semiconductors and polymers. nih.govnih.gov The regioselective functionalization of the thiophene ring is a cornerstone of modern heterocyclic chemistry, enabling the synthesis of complex molecular architectures. nih.govorganic-chemistry.org

Concurrently, halogenated propenes are highly versatile reagents in olefinic chemistry. drishtiias.com The presence of a double bond and one or more halogen atoms provides multiple reactive sites for synthetic transformations. ncert.nic.indrishtiias.com These moieties can participate in a wide array of reactions, including nucleophilic substitutions, eliminations, and metal-catalyzed cross-coupling reactions. The specific halogen (e.g., chlorine, bromine) and its position on the propene backbone dictate the molecule's reactivity profile, allowing for selective chemical manipulations.

Strategic Importance of 3-(3-Bromo-2-thienyl)-2-chloro-1-propene as a Versatile Synthetic Intermediate

The compound this compound emerges as a strategically important intermediate by combining the distinct chemical features of a brominated thiophene and a chlorinated propene. Its structure contains three key functional handles—the C-Br bond on the aromatic ring, the C-Cl bond adjacent to a double bond, and the propene double bond itself—each offering a pathway for selective modification.

The differential reactivity of the two halogen atoms is particularly significant. The bromine atom attached to the sp²-hybridized carbon of the thiophene ring is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govmdpi.com This allows for the facile introduction of a wide variety of aryl, vinyl, or alkynyl substituents at this position. researchgate.netnih.gov In contrast, the chlorine atom on the sp³-hybridized carbon of the propene moiety behaves as a leaving group in nucleophilic substitution reactions.

This multi-functionality allows for a stepwise and controlled elaboration of the molecular structure, making this compound a valuable building block for synthesizing complex, poly-functionalized thiophene derivatives for applications in drug discovery and materials science.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆BrClS | nih.gov |

| Molecular Weight | 237.55 g/mol | nih.gov |

| IUPAC Name | 3-(3-bromo-2-thienyl)-2-chloro-prop-1-ene | nih.gov |

| SMILES | C=C(CCl)c1sccc1Br | nih.gov |

| InChIKey | MAYPXMSOHAQNPB-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(2-chloroprop-2-enyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClS/c1-5(9)4-7-6(8)2-3-10-7/h2-3H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEGXMFOEFYVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=C(C=CS1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701263044 | |

| Record name | 3-Bromo-2-(2-chloro-2-propen-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-93-1 | |

| Record name | 3-Bromo-2-(2-chloro-2-propen-1-yl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(2-chloro-2-propen-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 3 3 Bromo 2 Thienyl 2 Chloro 1 Propene

Retrosynthetic Analysis and Strategic Disconnections for the Thiophene-Propene Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available or easily synthesized precursors. For 3-(3-bromo-2-thienyl)-2-chloro-1-propene, the primary strategic disconnections focus on the key bonds that form the thiophene-propene core.

Two logical disconnections are immediately apparent:

C-C Bond Disconnection: The most straightforward disconnection is at the carbon-carbon single bond between the thiophene (B33073) C2 position and the allylic carbon of the propene moiety. This approach simplifies the molecule into two key fragments: a 2,3-dihalogenated thiophene synthon and a 2-chloroallyl synthon. This is often the most practical approach as it allows for the separate, controlled synthesis of the two main components, which are then coupled together.

Thiophene Ring Formation: An alternative, more convergent strategy involves disconnecting the thiophene ring itself. This would typically involve a cyclization reaction, building the substituted thiophene ring from an acyclic precursor that already contains the propene side chain. For instance, a [3+2] or [4+1] cycloaddition could construct the ring with the desired substituents in place. organic-chemistry.org While potentially more atom-economical, this approach can be more complex to execute due to challenges in controlling regioselectivity during the ring-forming step. nih.gov

The C-C bond disconnection is generally preferred for its modularity. This leads to two primary synthetic challenges: the regioselective synthesis of a 2,3-disubstituted thiophene and the formation of the bond to the 2-chloro-1-propene unit.

| Retrosynthetic Disconnection | Precursor 1 (Thiophene Synthon) | Precursor 2 (Propene Synthon) | Key Reaction |

| C(thiophene)-C(allyl) Bond | 2-Lithio-3-bromothiophene or 3-Bromo-2-iodothiophene | 2,3-Dichloropropene | Nucleophilic Substitution or Cross-Coupling |

| Thiophene Ring Formation | Functionalized acyclic thioalkyne | N/A | Electrophilic Cyclization |

Development of Novel Stereoselective and Regioselective Pathways

Achieving the specific substitution pattern of this compound with high fidelity requires advanced methodologies that control both the placement of substituents (regioselectivity) and, where applicable, the geometry of the double bond (stereoselectivity).

The introduction of halogen atoms onto both the thiophene ring and the propene side chain must be carefully orchestrated.

Thiophene Halogenation: Direct electrophilic bromination of a 2-substituted thiophene is often not regioselective and can lead to a mixture of products. A more controlled approach involves directed ortho-metalation, where a directing group at the C2 position guides lithiation to the C3 position, followed by quenching with a bromine source (e.g., Br₂, CBr₄). uwindsor.ca Alternatively, a "halogen dance" reaction can be employed, where a halogen atom is induced to migrate to a thermodynamically more stable position upon treatment with a strong base like lithium diisopropylamide (LDA). ic.ac.ukwhiterose.ac.ukrsc.orgclockss.orgacs.org

Propene Halogenation: The 2-chloro-1-propene moiety can be synthesized from various precursors. 2-Chloro-1-propene itself is a known compound that can be used in synthesis. cymitquimica.com Another route is the ring-opening of propylene (B89431) oxide with a chloride source, although this may yield a mixture of isomers. researchgate.net For building the fragment, reagents like 2,3-dichloropropene can serve as a synthetic equivalent for a 2-chloroallyl cation or radical in coupling reactions.

The formation of the trisubstituted olefin is a critical step. While the target molecule's double bond is terminal, related syntheses of internal trisubstituted olefins often rely on powerful, modern techniques.

Olefin Metathesis: Cross-metathesis using highly active ruthenium or molybdenum catalysts is a powerful method for forming trisubstituted olefins. acs.orgnih.govnih.govacs.orgsigmaaldrich.com A potential strategy could involve the cross-metathesis of a 2-thienyl-substituted terminal olefin with a dihalogenated alkene, although controlling the regioselectivity of the resulting product would be a key challenge. Recent advances have enabled the stereocontrolled synthesis of trisubstituted alkenes, including those bearing chloride and bromide atoms, through a combination of metathesis and cross-coupling. nih.gov

Coupling Reactions: The most direct route involves coupling a pre-formed 2-chloroallyl electrophile (like 2,3-dichloropropene) with a nucleophilic 3-bromo-2-thienylmetal species (e.g., a thienyllithium or thienyl Grignard reagent). This is a standard nucleophilic substitution pathway.

Controlling the substitution pattern on the thiophene ring is paramount. The inherent reactivity of thiophene favors electrophilic substitution at the C2 and C5 positions. Therefore, synthesizing a 2,3-disubstituted pattern requires more nuanced strategies. nih.gov

Directed ortho-Metalation (DoM): This is one of the most powerful tools for regioselective functionalization. uwindsor.caacs.orgresearchgate.net Starting with a thiophene bearing a directing metalation group (DMG) at the C2 position, treatment with a strong base (e.g., n-butyllithium) selectively removes the proton at the C3 position. The resulting organolithium species can then be trapped with an electrophile. For the target molecule, one could envision starting with 2-bromothiophene, performing a lithium-halogen exchange to form 2-lithiothiophene, attaching a side chain precursor, and then performing a subsequent directed metalation at C3 followed by bromination. However, a more common route is to start with 3-bromothiophene, lithiate at the more acidic C2 position, and then introduce the side chain.

Electrophilic Cyclization: As an alternative to building from a pre-formed thiophene ring, electrophilic cyclization of functionalized alkynes can generate highly substituted thiophenes regioselectively. nih.govacs.org For example, an o-(1-alkynyl)thioanisole derivative can be cyclized in the presence of an electrophile like Br₂ to yield a 2,3-disubstituted benzo[b]thiophene. acs.org A similar strategy could be adapted for non-fused thiophenes.

Halogen Dance Reaction: This base-catalyzed intermolecular rearrangement of halogens on aromatic rings can be a powerful tool for accessing substitution patterns that are difficult to obtain directly. ic.ac.ukclockss.org For instance, treating a 2,5-dibromothiophene (B18171) derivative with LDA can lead to the formation of a 2,4-dibromo-5-lithiated intermediate, demonstrating the ability to functionalize positions remote from the initial halogen site. rsc.org

Chemo-Enzymatic and Bio-Catalytic Approaches in Synthesis of Halogenated Scaffolds

The use of enzymes in organic synthesis offers unparalleled selectivity under mild, environmentally benign conditions. For halogenated compounds, halogenase enzymes present a compelling alternative to traditional chemical methods, which often use hazardous reagents and suffer from a lack of regiocontrol. acs.orgnih.govmanchester.ac.uk

Halogenase Enzymes: Nature has evolved a variety of halogenating enzymes, which are broadly classified based on their cofactor requirements and mechanism. tandfonline.comnih.gov

Haloperoxidases (HPOs): This class of enzymes, which includes vanadium-dependent (V-HPOs) and heme-iron dependent varieties, uses hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻) into reactive hypohalous acid equivalents. rsc.orgresearchgate.net These enzymes are often substrate-promiscuous and can halogenate a wide range of electron-rich aromatic heterocycles. rsc.orgacs.org A V-BPO (vanadium-dependent bromoperoxidase) could potentially be used to brominate a 2-(2-chloro-1-propenyl)thiophene precursor specifically at the C3 or C5 position.

Flavin-Dependent Halogenases (FDHs): These enzymes are renowned for their high regioselectivity, often targeting a specific C-H bond on an aromatic substrate without the need for directing groups. nih.govresearchgate.net While many FDHs are specific to their natural substrates, enzyme engineering efforts are underway to broaden their applicability for the synthesis of novel halogenated molecules. nih.gov An engineered FDH could theoretically be designed to perform the precise bromination at the C3 position of the thiophene ring.

Halohydrin Dehalogenases (HHDHs): These enzymes catalyze the reversible dehalogenation of haloalcohols to form epoxides. nih.gov In the reverse reaction, they can open epoxides with various nucleophiles, including halides. This provides a biocatalytic route to chiral haloalcohols, which are valuable building blocks for complex molecules. nih.gov

The integration of these biocatalytic steps with traditional chemical synthesis, known as a chemo-enzymatic approach, can significantly streamline the production of complex halogenated scaffolds.

| Enzyme Class | Cofactor/Reagent | Typical Reaction | Potential Application for Target Synthesis |

| Haloperoxidase | H₂O₂ + Halide (Br⁻) | Electrophilic bromination of electron-rich aromatics | Regioselective bromination of 2-allylthiophene (B3049484) precursor |

| Flavin-Dependent Halogenase | FADH₂ + O₂ + Halide (Br⁻) | Highly site-specific C-H bromination | Site-specific bromination at C3 of the thiophene ring |

| Halohydrin Dehalogenase | Halide (Cl⁻) | Nucleophilic ring-opening of epoxides | Stereoselective synthesis of a chlorinated propene precursor |

Flow Chemistry and Green Chemistry Principles in Compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, safety, and efficiency. Flow chemistry and the principles of green chemistry are integral to achieving these goals in the synthesis of fine chemicals, including halogenated heterocycles. numberanalytics.comfrontiersin.org

Flow Chemistry: Performing reactions in continuous flow reactors rather than in traditional batch flasks offers numerous advantages, particularly for hazardous reactions like halogenations. rsc.org

Enhanced Safety: Halogenations often involve toxic, corrosive reagents (e.g., Br₂, Cl₂) and can be highly exothermic. Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for superior temperature control, minimizing the risk of thermal runaways. rsc.org Hazardous reagents can be generated in situ and consumed immediately, avoiding the storage of dangerous materials. researchgate.netmt.com

Improved Efficiency and Selectivity: The precise control over reaction parameters (temperature, pressure, residence time, stoichiometry) in a flow system often leads to higher yields, fewer byproducts, and improved selectivity compared to batch processes. rsc.org This is especially beneficial for gas-liquid reactions, such as those involving chlorine gas.

Green Chemistry Principles: The synthesis of this compound can be designed to align with the 12 principles of green chemistry. numberanalytics.comrasayanjournal.co.inmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. Cross-coupling and cyclization reactions are often more atom-economical than routes requiring protecting groups or leaving groups of high molecular weight.

Use of Catalysis: Employing catalytic reagents (e.g., transition metals for cross-coupling, enzymes) over stoichiometric ones reduces waste. frontiersin.org

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a key goal. mdpi.com Biocatalysis, which typically occurs in aqueous media, is inherently advantageous in this regard. rsc.org Alternative, less hazardous halogenating agents like N-bromosuccinimide (NBS) are often preferred over elemental bromine.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or mechanochemistry (ball-milling) can reduce energy consumption and reaction times for the synthesis of heterocyclic compounds. rasayanjournal.co.intandfonline.com

By integrating these advanced principles, the synthesis of complex molecules like this compound can be achieved in a more efficient, controlled, safe, and environmentally responsible manner.

Total Synthesis and Analog Preparation Strategies for Structurally Related Compounds

The synthesis of complex molecules such as this compound often relies on strategic disconnections and the application of robust synthetic methodologies. While a direct total synthesis of this specific compound is not extensively detailed in readily available literature, the preparation of structurally related analogs provides insight into viable synthetic routes. These strategies typically involve the construction of the substituted thiophene ring and the introduction of the functionalized propene side chain.

One relevant approach involves the use of versatile building blocks that can be elaborated into more complex thiophene-containing structures. For instance, 2-bromo-2-chloro-3-arylpropanenitriles have been demonstrated as effective C-3 synthons for the preparation of functionalized 3-aminothiophenes. researchgate.net These precursors can be synthesized via a Meerwein reaction between 2-chloroacrylonitrile (B132963) and various aryldiazonium salts, catalyzed by copper(II) bromide. researchgate.net The resulting 2-bromo-2-chloro-3-arylpropanenitriles can then undergo reaction with substituted thioglycolates to yield substituted 3-aminothiophenes, a class of compounds with significant biological activity. researchgate.net This methodology highlights a potential pathway to access thiophene derivatives that could be further modified to introduce the desired chloro-propene moiety.

Another key strategy focuses on the formation of carbon-carbon bonds to construct the alkene portion of the target molecule. The Knoevenagel condensation is a classical and effective method for synthesizing substituted alkenes. chemrxiv.org This reaction typically involves the condensation of an active methylene (B1212753) compound, such as isobutyl cyanoacetate, with a benzaldehyde (B42025) derivative in the presence of a base catalyst like piperidine. chemrxiv.org This method has been successfully employed to synthesize a variety of bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. chemrxiv.org Although this example focuses on phenyl derivatives, the principle can be extended to thienyl aldehydes, providing a viable route to the 2-thienyl-acrylate core structure. Subsequent functionalization would be required to introduce the bromo and chloro substituents at the desired positions.

Furthermore, indium-mediated allylation reactions offer a pathway for the formation of γ-hydroxyl esters from aliphatic aldehydes and 3-bromo-2-chloro-1-propene. researchgate.net This demonstrates a method for incorporating the 2-chloro-1-propene unit into a molecule, which could be adapted for the synthesis of the target compound or its analogs.

Three-component reactions also present an efficient strategy for the synthesis of highly functionalized thiophenes in a single step. For example, the reaction of 2-bromo-2-chloro-3-arylpropanenitriles with sodium sulfide (B99878) and electrophiles like bromonitromethane (B42901) or chloroacetonitrile (B46850) can lead to the formation of 2-nitro- and 2-cyano-substituted 3-aminothiophenes in high yields. researchgate.net

The following tables summarize key findings from research on the synthesis of structurally related compounds.

Table 1: Synthesis of Isobutyl Phenylcyanoacrylate Analogs via Knoevenagel Condensation chemrxiv.org

| Reactant 1 (Benzaldehyde Derivative) | Reactant 2 | Catalyst | Product | Yield (%) |

| 5-Bromo-2,4-dimethoxybenzaldehyde | Isobutyl cyanoacetate | Piperidine | Isobutyl 5-bromo-2,4-dimethoxyphenylcyanoacrylate | 97 |

| 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | Isobutyl cyanoacetate | Piperidine | Isobutyl 2-bromo-3-hydroxy-4-methoxyphenylcyanoacrylate | Not specified |

| 3-Chloro-2,6-difluorobenzaldehyde | Isobutyl cyanoacetate | Piperidine | Isobutyl 3-chloro-2,6-difluorophenylcyanoacrylate | Not specified |

Table 2: Synthesis of Functionalized 3-Aminothiophenes researchgate.net

| Aryl Group (from Diazonium Salt) | Reagents | Product Class |

| Various substituted aryls | 1. 2-Chloroacrylonitrile, CuBr₂ 2. Substituted thioglycolates | Substituted 3-aminothiophenes |

| Various substituted aryls | 1. 2-Chloroacrylonitrile, CuBr₂ 2. Na₂S, Bromonitromethane | 2-Nitro-3-aminothiophenes |

| Various substituted aryls | 1. 2-Chloroacrylonitrile, CuBr₂ 2. Na₂S, Chloroacetonitrile | 2-Cyano-3-aminothiophenes |

Iii. Reaction Pathways and Mechanistic Investigations of 3 3 Bromo 2 Thienyl 2 Chloro 1 Propene

Electrophilic and Nucleophilic Substitution Reactions Involving Halogen Moieties

The molecule possesses two distinct halogen atoms, a bromine atom attached to the sp²-hybridized carbon of the thiophene (B33073) ring and a chlorine atom bonded to an sp²-hybridized carbon of the propene chain. Their reactivities towards substitution are markedly different.

Reactivity of the Vinylic Chlorine

Vinylic halides are generally characterized by their low reactivity towards nucleophilic substitution reactions. reddit.comdoubtnut.com This inertness is attributed to the sp² hybridization of the carbon atom, which forms a stronger carbon-halogen bond compared to an sp³-hybridized carbon. Furthermore, resonance involving the chlorine's lone pairs and the π-system of the double bond imparts partial double-bond character to the C-Cl bond, making it more difficult to break. askiitians.com

However, the chlorine in 3-(3-bromo-2-thienyl)-2-chloro-1-propene is not only vinylic but also allylic in nature due to its position relative to the double bond. Allyl halides are typically much more reactive than their vinyl or even saturated alkyl counterparts in nucleophilic substitutions. askiitians.comvedantu.com This enhanced reactivity stems from the stability of the carbocation intermediate formed in an Sₙ1-type mechanism, which is resonance-stabilized. askiitians.com

Therefore, while a direct Sₙ2 attack on the sp² carbon is highly unfavorable, an Sₙ1 reaction is plausible, proceeding through a resonance-stabilized allylic carbocation. This duality means that substitution of the vinylic chlorine likely requires conditions that favor carbocation formation, though it remains less reactive than a simple allyl chloride due to the vinylic nature of the C-Cl bond.

Table 1: Comparison of Factors Influencing Vinylic Chlorine Reactivity

| Factor | Consequence for Reactivity | Rationale |

|---|---|---|

| Vinylic Position | Decreased Reactivity | Stronger C(sp²)-Cl bond; steric hindrance for backside attack. reddit.com |

| Allylic Position | Increased Reactivity | Resonance stabilization of the potential carbocation intermediate. askiitians.com |

| Resonance | Decreased Reactivity | Partial double-bond character of the C-Cl bond. askiitians.com |

Reactivity of the Thienyl Bromine

The bromine atom at the 3-position of the thiophene ring behaves as a typical aryl halide. Aryl halides are generally unreactive towards classical nucleophilic aromatic substitution (SₙAr) unless the ring is activated by potent electron-withdrawing groups in the ortho or para positions. wikipedia.orglibretexts.org Since the propene substituent is not a strong activating group for SₙAr, direct displacement of the bromide by a nucleophile is not a favored pathway.

Conversely, the thiophene ring is an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution. researchgate.net The bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions (C2 and C5 on the thiophene ring). Given that the C2 position is already substituted, electrophilic attack would be directed primarily to the C5 position. oup.com

The most significant reactions involving the thienyl bromine are organometallic transformations, particularly metal-halogen exchange and cross-coupling reactions, which are discussed in section 3.3. guidechem.comnbinno.com

Addition and Elimination Reactions of the Propene Double Bond

The carbon-carbon double bond in the propene moiety is a site of high electron density, making it susceptible to electrophilic addition and, under basic conditions, elimination reactions.

Stereochemical Outcomes and Control in Reactions

The stereochemistry of addition reactions to the double bond is highly dependent on the reaction mechanism. masterorganicchemistry.com

Syn-addition : Occurs when both parts of the reagent add to the same face of the double bond.

Anti-addition : Occurs when the two parts of the reagent add to opposite faces of the double bond.

Reactions that proceed through a planar carbocation intermediate generally result in a mixture of syn- and anti-addition products, as the nucleophile can attack from either face of the plane. libretexts.org However, if the intermediate is a cyclic ion (e.g., a bromonium ion in the case of Br₂ addition), the subsequent nucleophilic attack occurs from the opposite side, leading to a specific anti-addition product. dalalinstitute.comchemistrysteps.com Because the initial electrophilic attack can happen on either face of the planar alkene, additions to prochiral alkenes can result in the formation of enantiomers or diastereomers. saskoer.ca

Regioselectivity in Addition Processes

When an unsymmetrical reagent like a hydrogen halide (H-X) adds across the double bond of this compound, the orientation of the addition is governed by regioselectivity. purechemistry.orglibretexts.org The outcome is predicted by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. dalalinstitute.com This rule is based on the formation of the more stable carbocation intermediate. libretexts.org

In the case of this compound, the addition of an electrophile (E⁺) can lead to two possible carbocation intermediates:

Addition to C1 : Forms a secondary carbocation at C2, stabilized by the adjacent chlorine and alkyl-thienyl group.

Addition to C2 : Forms a primary carbocation at C1.

The secondary carbocation is significantly more stable than the primary one. Therefore, the electrophile will add to the C1 carbon, and the nucleophile will subsequently attack the C2 carbon. The electron-withdrawing nature of the chlorine atom and the bromo-thienyl group will influence the stability of the carbocation at C2, but the formation of a secondary over a primary carbocation is the dominant factor.

Cross-Coupling Reactions and Organometallic Transformations

The thienyl bromide functionality is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. beilstein-journals.org This pathway is often the most synthetically useful for modifying the thiophene ring. jcu.edu.au

Common cross-coupling reactions applicable to 3-bromothiophene derivatives include:

Suzuki Coupling : Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nbinno.com

Stille Coupling : Reaction with an organotin compound (organostannane) catalyzed by palladium. nbinno.comorganic-chemistry.orgwikipedia.org

Kumada Coupling : Reaction with a Grignard reagent (organomagnesium) catalyzed by palladium or nickel.

Sonogashira Coupling : Reaction with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base.

These reactions are highly selective for the C-Br bond over the C-Cl bond, allowing for precise functionalization at the thiophene ring without disturbing the propene moiety.

Another crucial organometallic transformation is the metal-halogen exchange . Treatment of 3-bromothiophene with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in the exchange of bromine for lithium. nih.govresearchgate.net This reaction forms a highly reactive 3-lithio-thiophene species. chemicalbook.comwikipedia.org This organolithium intermediate can then be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new substituent at the 3-position of the thiophene ring. berkeley.edu

Table 2: Major Reaction Pathways for this compound

| Functional Group | Reaction Type | Reagents/Conditions | Typical Product Type |

|---|---|---|---|

| Thienyl Bromide | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | 2-(3-Aryl-2-thienyl)-... |

| Thienyl Bromide | Stille Coupling | Ar-Sn(Alkyl)₃, Pd catalyst | 2-(3-Aryl-2-thienyl)-... |

| Thienyl Bromide | Metal-Halogen Exchange | n-BuLi or t-BuLi, -78 °C | 3-Lithio-2-(2-chloro-2-propen-1-yl)thiophene |

| Propene C=C | Electrophilic Addition | H-X (e.g., HBr) | 3-(3-Bromo-2-thienyl)-2-chloro-1-halopropane |

| Propene C=C | Halogenation | X₂ (e.g., Br₂) | 3-(3-Bromo-2-thienyl)-2-chloro-1,2-dihalopropane |

| Vinylic/Allylic Cl | Nucleophilic Substitution (Sₙ1) | Weak nucleophile (e.g., H₂O, ROH) | 3-(3-Bromo-2-thienyl)-2-(nucleophile)-1-propene |

Palladium-Catalyzed Thiophene Functionalization and Vinylic Coupling Reactions (e.g., Suzuki, Stille, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the primary sites for these reactions are the C(sp²)-Br bond on the thiophene ring and the vinylic C(sp²)-Cl bond. Typically, the reactivity of organic halides in these catalytic cycles follows the trend I > Br > Cl. Consequently, the C-Br bond at the 3-position of the thiophene ring is expected to be significantly more reactive than the vinylic chloride. This differential reactivity allows for selective functionalization at the thiophene ring while leaving the 2-chloro-1-propene moiety intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromothiophene moiety with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields. bldpharm.com

Stille Coupling: The Stille reaction couples the substrate with an organostannane reagent. Like the Suzuki reaction, it proceeds through an oxidative addition-transmetalation-reductive elimination cycle. Pd(PPh₃)₄ is a commonly used catalyst for Stille reactions. google.com

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. Negishi couplings are known for their high functional group tolerance and reactivity. The mechanism is analogous to other palladium-catalyzed cross-couplings.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene. While the substrate itself contains an alkene, intermolecular Heck reactions with other alkenes at the C-Br position are feasible. The reaction typically requires a palladium catalyst and a base to regenerate the active catalyst.

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of 3-bromothiophene derivatives, which can be extrapolated to the target compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromothiophene Derivatives

| Catalyst | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to high |

| Pd(dppf)Cl₂ | 4-Tolylboronic acid | Cs₂CO₃ | Toluene/EtOH | 80 | Good |

Magnesium and Lithium Mediated Reactions (e.g., Grignard, Lithiation)

Organometallic reagents derived from this compound are valuable intermediates for forming new carbon-carbon bonds via reaction with various electrophiles.

Grignard Reactions: The formation of a Grignard reagent from 3-bromothiophene can be challenging compared to its 2-bromo isomer. researchgate.net Standard methods involving magnesium turnings may proceed with modest yields or fail altogether. The use of highly activated Rieke magnesium can facilitate the formation of the corresponding thienylmagnesium bromide. researchgate.net Once formed, this nucleophile can react with electrophiles such as aldehydes, ketones, and nitriles.

Lithiation (Halogen-Metal Exchange): A more reliable method for generating a nucleophilic 3-thienyl species is through lithium-halogen exchange. This reaction is typically performed at low temperatures (e.g., -78 °C) using an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). researchgate.netresearchgate.net The exchange is generally fast and efficient, converting the C-Br bond to a C-Li bond. The resulting 3-thienyllithium reagent is a potent nucleophile. However, a significant side reaction can be the debromination of the starting material if the lithiated species is quenched by a proton source in the reaction mixture. reddit.com The choice of organolithium reagent is critical; t-BuLi is often more effective for this transformation than n-BuLi. researchgate.net

The general scheme for halogen-metal exchange is as follows: Th-Br + R-Li → Th-Li + R-Br (where Th = 3-(2-chloro-1-propenyl)-2-thienyl)

The resulting thienyllithium intermediate can then be trapped with an electrophile (E⁺): Th-Li + E⁺ → Th-E

Cycloaddition Reactions and Pericyclic Processes

The 2-chloro-1-propene moiety of the molecule, while not a classic diene or dienophile, could potentially participate in certain cycloaddition or pericyclic reactions. However, literature specifically detailing such reactions for this compound is scarce. By analogy with related structures, some pathways can be considered. For instance, the thio-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, is known to occur in thienyl-propargyl sulfide (B99878) systems upon heating. semanticscholar.org While the target compound does not possess the required ether or sulfide linkage for a classic Claisen or thio-Claisen rearrangement, its structural backbone is relevant to sigmatropic shifts. The allylic system could theoretically undergo an ene reaction with a suitable enophile, although this would likely require high temperatures and compete with other decomposition pathways.

Rearrangement Reactions and Their Mechanistic Elucidation

The allylic chloride structure within this compound makes it susceptible to rearrangement reactions, particularly during nucleophilic substitution. masterorganicchemistry.comwikipedia.org These reactions can proceed through different mechanisms, such as Sₙ1', Sₙ2', or researchgate.netresearchgate.net-sigmatropic shifts in derived compounds.

Allylic Rearrangement (Sₙ1'/Sₙ2'): Nucleophilic substitution at the allylic system can lead to a mixture of products. In an Sₙ2' mechanism, the nucleophile attacks the γ-carbon (C1 of the propene chain), leading to a shift of the double bond and displacement of the chloride ion. lscollege.ac.in An Sₙ1-type mechanism would proceed through a delocalized allylic carbocation intermediate, which can be attacked by a nucleophile at either end (C1 or C3), resulting in a mixture of regioisomeric products. The formation of a more substituted, and thus more stable, double bond can often favor the rearranged product. masterorganicchemistry.com

researchgate.netresearchgate.net-Wittig Rearrangement: While not a reaction of the parent compound itself, if the chloro group were substituted to form an appropriate allyl ether, a researchgate.netresearchgate.net-Wittig rearrangement could be induced. This pericyclic reaction proceeds through a five-membered cyclic transition state upon deprotonation of the carbon adjacent to the ether oxygen, yielding a homoallylic alcohol. organic-chemistry.org The thio-analog, the thio- researchgate.netresearchgate.net-Wittig rearrangement, is also a known process.

Isomerization of the thiophene ring itself, such as the conversion of a 2-bromo isomer to the 3-bromo isomer, can occur under specific, typically harsh, catalytic conditions but is not a common rearrangement under the conditions used for the reactions discussed above. google.com

Investigation of Reaction Kinetics and Thermodynamics for Complex Pathways

Detailed kinetic and thermodynamic studies on this compound are not widely available. However, the principles governing its potential reactions can be understood from studies of similar complex systems. nih.govresearchgate.net

Kinetics: The rates of the palladium-catalyzed reactions discussed in section 3.3.1 are influenced by factors such as the concentration of the catalyst, the nature of the ligands, the temperature, and the solvent. The oxidative addition of the Pd(0) catalyst to the C-Br bond is often the rate-determining step. For lithium-halogen exchange, the reaction is typically very fast, even at low temperatures, with kinetics that are difficult to measure using standard techniques. Competing side reactions, such as elimination or decomposition, would have their own kinetic profiles that could become significant at higher temperatures.

Spectroscopic and Spectrometric Probes of Reaction Intermediates and Transition States

Spectroscopic and spectrometric techniques are essential for characterizing the structure of this compound and for monitoring its transformations. bldpharm.comguidechem.com The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is particularly powerful for elucidating reaction pathways and identifying transient intermediates. frontiersin.orgnih.govnih.gov

NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The protons on the thiophene ring and the vinylic and allylic protons of the propene chain exhibit characteristic chemical shifts and coupling constants. Monitoring a reaction by NMR can reveal the disappearance of starting material signals and the appearance of product signals, allowing for the determination of reaction kinetics and product ratios. Trapping experiments, such as quenching a lithiated intermediate with D₂O, followed by NMR analysis for deuterium incorporation, can confirm the formation of transient species.

Mass Spectrometry: MS provides information about the molecular weight and fragmentation pattern of the compound and its reaction products. mdpi.com It is highly sensitive and can be used to detect minor components in a reaction mixture. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. When coupled with gas or liquid chromatography (GC-MS or LC-MS), it becomes a powerful tool for separating and identifying components of complex mixtures formed during a reaction.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The C=C stretching of the alkene and the aromatic ring, as well as C-H and C-S vibrations, would produce characteristic absorption bands. Changes in these bands can be used to follow the progress of a reaction.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value/Observation |

|---|---|---|

| ¹H NMR | Thiophene H (C4, C5) | ~ δ 7.0-7.5 ppm (two doublets) |

| Allylic CH₂ | ~ δ 3.7-4.0 ppm (singlet or doublet) | |

| Vinylic CH₂ | ~ δ 5.3-5.6 ppm (two singlets or multiplets) | |

| ¹³C NMR | Thiophene C-Br (C3) | ~ δ 110-115 ppm |

| Vinylic C-Cl (C2') | ~ δ 135-140 ppm | |

| Vinylic CH₂ (C1') | ~ δ 115-120 ppm | |

| IR (cm⁻¹) | C=C Stretch (alkene) | ~ 1630-1650 |

| C=C Stretch (aromatic) | ~ 1500-1600 | |

| C-Cl Stretch | ~ 600-800 |

Iv. Computational and Theoretical Chemistry Studies of 3 3 Bromo 2 Thienyl 2 Chloro 1 Propene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. These calculations provide a detailed picture of the electron distribution and the energies and shapes of molecular orbitals, which are essential for predicting chemical properties. Studies on structurally similar thienyl chalcone (B49325) derivatives have demonstrated the utility of DFT methods, often using basis sets like 6-311G(d,p) or 6-311++G(d,p), to analyze molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.netuomphysics.net

The distribution of electron density within 3-(3-Bromo-2-thienyl)-2-chloro-1-propene is a key determinant of its reactivity. By calculating the electrostatic potential and atomic charges (e.g., Mulliken charges), researchers can identify electrophilic and nucleophilic sites. In related bromo-thienyl compounds, the electronegative halogen (bromine, chlorine) and oxygen atoms typically exhibit negative charges, indicating they are sites prone to electrophilic attack. Conversely, adjacent carbon atoms and hydrogen atoms often show positive charges, marking them as potential sites for nucleophilic attack. uomphysics.netnih.gov Molecular Electrostatic Potential (MEP) maps visually represent these charge distributions, with red areas indicating electron-rich regions (negative potential) and blue areas showing electron-poor regions (positive potential). uomphysics.netnih.gov

Table 1: Representative Mulliken Atomic Charges for a Structurally Similar Thienyl Chalcone (Note: Data is illustrative, based on analyses of related compounds like (E)-344-(pentyloxy)phenyl]-1-phenylprop-2-en-1-one, as specific data for the target compound is not available). researchgate.net

| Atom | Charge (a.u.) |

| Thiophene (B33073) Sulfur (S) | 0.35 |

| Bromine (Br) | -0.05 |

| Carbonyl Oxygen (O) | -0.45 |

| Alpha-Carbon (Cα) | -0.20 |

| Beta-Carbon (Cβ) | 0.15 |

This interactive table demonstrates how charge is distributed, highlighting the sulfur and beta-carbon as relatively positive (electrophilic) and the oxygen and alpha-carbon as negative (nucleophilic).

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netwikipedia.org

In analyses of related thienyl chalcones, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO is distributed across the electron-accepting portions of the molecule. researchgate.netresearchgate.net This separation of electron density upon excitation is characteristic of charge transfer interactions. For instance, in one study, the HOMO-LUMO gap for a bromo-thienyl derivative was calculated to be 3.42 eV, indicating a stable but reactive molecule. researchgate.net FMO theory is instrumental in understanding pericyclic reactions, such as cycloadditions, by examining the symmetry and overlap of the frontier orbitals of reacting species. slideshare.netimperial.ac.ukethz.ch

Table 2: FMO Properties of a Related Bromo-Thienyl Compound (Note: Data is illustrative, based on TD-DFT calculations for 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one). researchgate.net

| Parameter | Value (eV) | Significance |

| EHOMO | -6.50 | Electron-donating ability |

| ELUMO | -3.08 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.42 | Chemical reactivity and stability |

This interactive table highlights the key energy values that govern the molecule's electronic behavior and potential for reaction.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The flexible single bonds in this compound allow for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the energy landscape that governs transitions between them. nih.gov Techniques like molecular mechanics provide a computationally efficient way to explore the potential energy surface, while more rigorous quantum mechanical methods can refine the energies of key conformers. In similar chalcone structures, the planarity of the molecule is a significant factor, with the trans configuration of the propenone linker often being the most stable. researchgate.net Molecular dynamics simulations can further reveal how the molecule behaves over time at a given temperature, providing insight into its flexibility and the accessibility of different conformational states. nih.gov

Prediction of Spectroscopic Signatures for Mechanistic Insights

While basic spectroscopy (NMR, IR) is used for structural identification, computational methods can predict these spectra with high accuracy. This predictive power is invaluable for mechanistic studies. For example, if a reaction is proposed to proceed through a specific intermediate, the calculated IR or NMR spectrum of that transient species can be compared with experimental data to confirm its existence. Time-dependent DFT (TD-DFT) is used to predict UV-Visible absorption spectra, explaining electronic transitions. researchgate.net In studies of related chalcones, TD-DFT calculations have successfully assigned absorption bands to specific electronic transitions, such as the HOMO to LUMO transition, providing a deeper understanding of their optical properties. researchgate.netnih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides the tools to map the entire energetic journey from reactants to products, known as the reaction pathway. arxiv.org This involves locating and characterizing the structures of all intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate, and its structure reveals the precise geometry of the atoms as bonds are broken and formed. arxiv.org For this compound, this could involve modeling its participation in addition reactions, substitutions, or cyclizations.

The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor that determines the rate of a reaction. youtube.comyoutube.com A lower activation energy corresponds to a faster reaction. youtube.com By calculating the activation energies for various possible pathways, chemists can predict which reaction is most likely to occur. The reaction coordinate, often visualized in an energy profile diagram, plots the change in energy as the reaction progresses from reactants through the transition state to products. youtube.com This analysis provides a detailed, step-by-step understanding of the reaction mechanism at a molecular level.

V. Advanced Applications As a Building Block in Complex Molecular Architectures

Utilization in the Synthesis of Advanced Organic Materials Precursors

The inherent electronic properties of the thiophene (B33073) ring make it a privileged scaffold for organic electronic materials. nih.govresearchgate.net The title compound is an ideal precursor for such materials due to its capacity for programmed functionalization, enabling the systematic construction of π-conjugated systems. taylorfrancis.comqtanalytics.in

Polymer and Oligomer Design (e.g., polythiophenes)

Polythiophenes are a major class of conductive polymers, and their properties are highly dependent on the nature of the substituents at the 3-position of the thiophene ring. pkusz.edu.cn The compound 3-(3-Bromo-2-thienyl)-2-chloro-1-propene is a 2-substituted-3-bromothiophene, making it a suitable monomer precursor for creating functionalized poly(3-substituted-thiophene)s. The 2-(2-chloro-1-propenyl) group acts as the side chain that can modulate the final polymer's physical properties, such as solubility and processability, while the bromine at the 3-position and the hydrogen at the 5-position are the primary handles for polymerization.

Several well-established metal-catalyzed cross-coupling reactions can be employed for the polymerization of such monomers. pkusz.edu.cn The McCullough and Rieke methods, for example, involve the regiospecific metalation of 2-bromo-3-substituted thiophenes to form organometallic intermediates that are then polymerized. pkusz.edu.cn More recent methods also utilize direct C-H activation polycondensation. rsc.org The presence of the reactive 2-chloro-1-propene side chain offers the additional possibility of post-polymerization modification to further tune the material's properties.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Description | Role of this compound |

| McCullough Method | Regiospecific metalation of a 2-bromo-3-substituted thiophene, followed by Kumada cross-coupling polymerization with a Nickel catalyst. pkusz.edu.cn | The monomer would first need to be brominated at the 5-position. Subsequent treatment with a lithium amide base would selectively form the Grignard reagent at the 5-position for polymerization. |

| Rieke Method | Utilizes highly reactive "Rieke Zinc" to metalate 2,5-dibromo-3-substituted thiophenes, followed by polymerization. pkusz.edu.cn | After bromination at the 5-position, the monomer could be activated with Rieke Zinc and polymerized using a suitable Nickel or Palladium catalyst. |

| Stille Coupling | Polycondensation between a distannylated thiophene monomer and a dihalo-thiophene monomer catalyzed by Palladium. nih.gov | The monomer could be converted to a stannane (B1208499) at the 3-position (after metalation) and coupled with a dibrominated comonomer, or vice-versa. |

| Suzuki Coupling | Polycondensation between a thiophene boronic acid or ester and a dihalo-thiophene monomer, catalyzed by Palladium. nih.gov | The C-Br bond could be converted into a boronic ester, making the compound ready for Suzuki polycondensation. |

| Direct C-H Activation | Palladium-catalyzed polycondensation that directly couples C-H bonds with C-halogen bonds, avoiding the need for organometallic intermediates. rsc.org | The monomer could be directly polymerized by coupling the C-Br bond at position 3 with the C-H bond at position 5 of another monomer unit. |

Optoelectronic Materials Scaffolds (excluding optical properties data)

The design of molecules for optoelectronics often involves the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures to control the electronic energy levels. taylorfrancis.com Thiophene derivatives are frequently used as electron-donating units or as π-bridges in these scaffolds. nih.govresearchgate.net this compound is an excellent starting material for building such molecular architectures due to its orthogonally addressable halogenated sites.

The carbon-bromine bond on the thiophene ring and the allylic carbon-chlorine bond can be functionalized sequentially using metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira reactions. qtanalytics.in This allows for the precise and directional assembly of complex π-conjugated systems. For instance, a Suzuki coupling could be performed at the C-Br position to introduce an aryl group, followed by a Sonogashira coupling at the C-Cl position (or vice-versa) to introduce an electron-withdrawing acetylenic group, thereby constructing a D-π-A scaffold. The ability to build out from these specific points on the molecule is fundamental to the rational design of precursors for advanced optoelectronic materials. taylorfrancis.comtue.nl

Role in the Elaboration of Complex Heterocyclic Systems

Functionalized thiophenes are key intermediates in the synthesis of more complex, often fused, heterocyclic systems. nih.govnih.gov The reactivity of this compound lends itself to a variety of cyclization strategies to build new rings onto the thiophene core.

The 2-chloro-1-propene moiety is particularly useful for this purpose. The allylic chlorine is a good leaving group, and the double bond can participate in cycloaddition reactions. A common strategy involves an intramolecular cyclization. This could be achieved by first introducing a nucleophilic functional group onto the thiophene ring, for example at the 4-position. Subsequent intramolecular nucleophilic attack on the allylic side chain would lead to the formation of a new fused ring system. The specific type of heterocycle formed would depend on the nature of the introduced nucleophile (e.g., an amine, thiol, or alcohol).

Furthermore, the alkene can act as a dienophile or dipolarophile in intermolecular cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could construct a six-membered ring attached to the thiophene core. Such cyclization and cycloaddition reactions are powerful methods for rapidly increasing molecular complexity from a simple, functionalized precursor. nih.govnih.gov

Precursor in the Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Chiral ligands are essential for modern asymmetric catalysis, and thiophene-based structures are known to be effective ligand scaffolds. iaea.orgkoreascience.kr They provide a rigid, electron-rich backbone that can coordinate to a metal center. The synthesis of chiral ligands from this compound relies on the introduction of stereocenters, a task for which the propenyl side chain is ideally suited.

A plausible synthetic route involves the stereoselective transformation of the alkene. For instance, an asymmetric dihydroxylation (e.g., using Sharpless conditions) would convert the C=C double bond into a chiral diol. Alternatively, an asymmetric epoxidation would yield a chiral epoxide. These new stereocenters, positioned adjacent to the thiophene ring, transform the molecule into a chiral building block.

This chiral thiophene derivative can then be elaborated into a ligand. The newly installed hydroxyl or other functional groups can act as coordination sites for a metal, or they can be further modified. The bromine atom at the 3-position remains available for further functionalization, such as coupling to another coordinating fragment to create a bidentate or tridentate ligand. The development of new chiral ligands from readily available thiophene precursors is a significant area of research. iaea.orgresearchgate.net

Application in Methodologies for Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules efficiently, often starting from a common, highly functionalized core. mdpi.comresearchgate.net this compound is an exemplary scaffold for DOS due to its possession of multiple, chemically distinct reactive sites that can be addressed selectively. nih.govnih.gov

The molecule features three key points for diversification:

C(sp²)–Br Bond: Amenable to a wide range of palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl groups.

Allylic C–Cl Bond: Susceptible to nucleophilic substitution (S_N2 or S_N2') by a variety of nucleophiles (O, N, S, C-based).

C=C Double Bond: Can undergo various addition reactions (e.g., hydrogenation, halogenation, dihydroxylation, epoxidation) or participate in pericyclic reactions.

By applying different reaction conditions and reagents, these sites can be functionalized in a divergent manner. For example, starting from the single core molecule, one branch of a synthetic library could be generated by exploring various cross-coupling partners at the C-Br site, while another branch could be created by reacting a range of nucleophiles at the allylic chloride position. A third dimension of diversity could be introduced by modifying the double bond. This strategy allows for the rapid generation of a large number of unique molecular skeletons from a single, versatile precursor. bu.edu

Synthesis of Chemical Probes for Mechanistic Studies (excluding biological/clinical targets)

Chemical probes are small molecules used to study and perturb chemical or biological systems. nih.gov While many probes are designed for biological targets, they are also invaluable tools for investigating reaction mechanisms in synthetic chemistry. Thiophene-based fluorophores are well-documented and can be incorporated into larger systems to act as reporters. researchgate.netrsc.org

The reactive handles on this compound make it a suitable precursor for chemical probes designed for mechanistic studies. A reporter group—such as a fluorophore, a spin label, or an isotopically enriched tag—can be readily attached to the molecule via substitution of the chlorine atom or cross-coupling at the bromine atom.

For example, a fluorescent dye could be coupled to the thiophene. The resulting tagged molecule could then be used as a monomer in a polymerization reaction. By monitoring the fluorescence, researchers could gain insight into the kinetics of polymerization, the distribution of the monomer within a copolymer, or the morphology of the final polymer film. Similarly, attaching an isotopic label would allow for mechanistic tracing in complex, multi-step transformations, helping to elucidate reaction pathways and identify intermediates.

Vi. Analytical Methodologies for Purity and Structural Integrity Beyond Basic Identification

Advanced Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for separating the target compound from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of "3-(3-Bromo-2-thienyl)-2-chloro-1-propene". A reversed-phase HPLC method is typically suitable for this non-polar compound. The method's high resolution allows for the separation of structurally similar impurities, enabling precise quantification and purity determination.

A typical HPLC method would involve a C18 column, which contains a non-polar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, can be effective in separating compounds with a range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the thiophene (B33073) ring exhibits strong absorbance.

Interactive Table 1: Example HPLC Parameters for Purity Analysis

| Parameter | Value | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separation of non-polar to moderately polar organic compounds. |

| Mobile Phase A | Water | Polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Non-polar organic solvent to elute the compound. |

| Gradient | 50% B to 95% B over 20 min | Allows for elution of a wide range of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate providing good separation efficiency and reasonable run time. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |

| Detection | UV at 254 nm | The thiophene ring and conjugated system are expected to have strong absorbance at this wavelength. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

For volatile and thermally stable compounds like "this compound", Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful tool for impurity profiling. medistri.swiss It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. medistri.swiss This technique is particularly adept at detecting and identifying trace-level volatile organic impurities that may originate from starting materials or side reactions. researchgate.netthermofisher.com

In a typical GC-MS analysis, the sample is injected into a heated port, where it vaporizes. An inert carrier gas, such as helium, transports the vapor through a capillary column. A common choice for halogenated organic compounds is a non-polar column, like one with a 5% phenyl polysilarylene stationary phase. ijpsr.com The temperature of the column is gradually increased (a temperature program) to elute compounds in order of their boiling points and polarity. As each separated component exits the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of impurities by comparison to spectral libraries. medistri.swiss

Interactive Table 2: Representative GC-MS Parameters for Impurity Profiling

| Parameter | Value | Rationale |

| GC Column | ZB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A robust, low-bleed, non-polar column suitable for a wide range of semi-volatile organic compounds, including halogenated species. ijpsr.com |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | Standard flow for this column dimension. |

| Oven Program | 60°C (hold 2 min), then ramp 10°C/min to 280°C (hold 5 min) | A general-purpose program to separate impurities with a range of volatilities. |

| Injector Temp. | 250 °C | Ensures complete vaporization of the analyte and impurities without thermal degradation. |

| MS Ionization | Electron Impact (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. thermofisher.com |

| Mass Range | 40 - 450 amu | Covers the expected mass of the parent compound and likely impurities. |

| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. thermofisher.com |

Advanced Spectroscopic Techniques for Structural Elucidation in Complex Reaction Mixtures and Intermediates

While 1D NMR and basic MS can identify a purified product, advanced spectroscopic techniques are indispensable for unambiguous structure confirmation, especially when dealing with complex reaction mixtures, unexpected products, or intermediates. ethz.chnih.gov

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular structure by mapping out the connectivity of atoms. ethz.ch

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.eduresearchgate.net For "this compound", a COSY spectrum would show correlations between the two protons on the thiophene ring and between the allylic methylene (B1212753) protons and the vinylic protons, confirming the propene-thiophene linkage. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net It is an essential tool for assigning the carbon signals in the ¹³C NMR spectrum, definitively linking each proton signal to its corresponding carbon atom in both the thiophene ring and the propenyl side chain. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of an ion's mass-to-charge ratio (m/z), typically to four or five decimal places. alevelchemistry.co.ukresearchgate.net This high precision allows for the determination of a molecule's elemental formula. measurlabs.comucr.edu For a compound with the formula C₇H₆BrClS, the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern. HRMS can resolve these isotopic peaks and the exact mass of the monoisotopic peak can be used to confirm the elemental composition, distinguishing it from other potential formulas with the same nominal mass. researchgate.net

Interactive Table 3: HRMS Data for C₇H₆BrClS

| Parameter | Value |

| Molecular Formula | C₇H₆⁷⁹Br³⁵ClS |

| Theoretical Exact Mass (Monoisotopic) | 235.9113 g/mol |

| Hypothetical Measured Mass | 235.9110 g/mol |

| Mass Error | -1.3 ppm |

X-ray Crystallography: If "this compound" can be grown as a suitable single crystal, X-ray crystallography provides the ultimate structural confirmation. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding definitive information on bond lengths, bond angles, and stereochemistry. While crystal structure data for the exact target molecule is not publicly available, data from closely related bromo-thienyl compounds illustrates the type of information that can be obtained. nih.govnih.govresearchgate.netresearchgate.net

Interactive Table 4: Representative Crystal Data for a Bromo-Thienyl Derivative

| Parameter | Example Value |

| Crystal system | Orthorhombic nih.govnih.gov |

| Space group | Pnma nih.gov |

| a (Å) | 7.6216 nih.gov |

| b (Å) | 30.003 nih.gov |

| c (Å) | 5.8841 nih.gov |

| Volume (ų) | 1345.5 nih.gov |

| Z (molecules/unit cell) | 4 nih.gov |

| Calculated density (Mg m⁻³) | 1.729 |

| Temperature (K) | 173 nih.gov |

Chiral Analysis for Enantiomeric Excess Determination (if stereospecific synthesis)

The chemical structure of "this compound" is achiral . Chirality in organic molecules typically arises from a stereocenter, which is a carbon atom bonded to four different substituent groups. quora.com In this molecule, there are no such stereocenters. The C2 carbon of the propene chain is bonded to a chlorine atom, a C1 vinyl group (=CH₂), a C3 methylene group (-CH₂-thienyl), and the thienyl-methylene group. However, the C1 carbon is bonded to two identical hydrogen atoms, and therefore cannot be a stereocenter. As the molecule lacks a chiral center and does not exhibit other forms of chirality like axial or planar chirality, it does not exist as enantiomers.

Consequently, stereospecific synthesis to produce a single enantiomer is not applicable, and the determination of enantiomeric excess is irrelevant for this specific compound. Chiral analysis techniques, such as chiral HPLC or chiral GC, would show only a single peak as there are no enantiomers to separate. ntu.edu.twnih.govmdpi.com

Vii. Future Directions and Emerging Research Avenues for Halogenated Thiophene Propene Derivatives

Exploration of Novel Catalytic Transformations for Sustainable Synthesis

The synthesis of halogenated thiophene-propene derivatives is poised for significant advancement through the exploration of novel catalytic transformations. Traditional methods for creating thiophenes often rely on condensation reactions which can be harsh and lack specificity. nih.gov Modern approaches are increasingly shifting towards more sophisticated and sustainable catalytic systems.

Metal-catalyzed reactions, particularly those using palladium, copper, and nickel, have become instrumental in the synthesis of complex thiophene (B33073) derivatives. nih.govresearchgate.net These catalysts facilitate cross-coupling reactions that are crucial for building the carbon-carbon and carbon-heteroatom bonds necessary for these structures. researchgate.net For instance, palladium-catalyzed cross-coupling reactions are widely used to introduce aryl groups to the thiophene ring. researchgate.net Future research is likely to focus on developing catalysts that are not only more efficient and selective but also more sustainable, utilizing earth-abundant metals to reduce costs and environmental impact.

A particularly promising area is the development of catalysts for the direct C-H arylation of thiophenes, which offers a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. organic-chemistry.org Furthermore, novel catalytic systems based on chromium-substituted iron oxide hydroxide (B78521) have shown the potential to synthesize thiophenes at significantly lower temperatures than current industrial methods, presenting a significant step forward in reducing the energy consumption of these processes. rsc.org

In addition to metal-based catalysts, metal-free approaches are gaining traction as a greener alternative. These methods often utilize reagents like elemental sulfur or potassium sulfide (B99878) and can proceed via mechanisms such as the cleavage of multiple C-H bonds, offering high atom economy. organic-chemistry.org The development of such catalytic systems is crucial for the sustainable production of halogenated thiophene-propene derivatives.

Development of Greener and More Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of halogenated thiophene-propene derivatives, pushing for the development of routes that are both environmentally benign and efficient. A key focus is on improving atom economy, which seeks to maximize the incorporation of starting materials into the final product, thereby minimizing waste. chemistryjournals.netassets-servd.host

One-pot syntheses and multicomponent reactions (MCRs) are powerful strategies in this regard. nih.gov MCRs, such as modifications of the Gewald reaction, allow for the construction of complex thiophene derivatives in a single step from multiple starting materials, reducing the number of synthetic steps, solvent usage, and waste generation. nih.gov

The use of safer and more environmentally friendly reagents and solvents is another critical aspect. For example, the use of elemental halogens or hydrogen halides, while atom-economical, poses significant safety and environmental risks due to their high reactivity and toxicity. rsc.orgresearchgate.net Continuous flow chemistry offers a safer way to handle these hazardous reagents by using them in small quantities in a controlled environment. rsc.orgresearchgate.net The development of alternative halogenating agents that are less hazardous is also an active area of research.

Furthermore, the choice of solvent is a major consideration in green synthesis. The move away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free reaction conditions is a key trend. chemistryjournals.net For instance, palladium-catalyzed C-C bond formation has been successfully carried out in aqueous media. researchgate.net

Integration into Automated Synthesis Platforms

The integration of synthetic routes for halogenated thiophene-propene derivatives into automated platforms represents a significant leap forward in the efficiency and speed of discovering new compounds. Automated synthesis systems, which can perform a wide array of chemical reactions in a parallel or sequential manner, are becoming increasingly vital in both academic and industrial research. nih.govresearchgate.netnih.gov

These platforms can rapidly generate libraries of diverse compounds, which is essential for screening for new biological activities or material properties. nih.govresearchgate.net For heterocyclic compounds like thiophenes, automated solid-phase synthesis has been used to create large libraries of molecules. researchgate.net The development of standardized reaction protocols and reagent cartridges, such as those used in the Synple automated synthesis platform, can make complex organic synthesis more accessible to a broader range of researchers. sigmaaldrich.comyoutube.com

High-throughput experimentation (HTE), which involves the miniaturization and parallelization of reactions, is a key enabling technology for automated synthesis. chemrxiv.org HTE allows for the rapid optimization of reaction conditions and the collection of large datasets that can be used to train machine learning models, further accelerating the discovery process. chemrxiv.org The ability to automate the synthesis of halogenated thiophene-propene derivatives would significantly accelerate the exploration of their chemical space and the identification of new lead compounds for various applications.

Design of Next-Generation Building Blocks for Non-Biological Applications

Halogenated thiophene-propene derivatives hold significant promise as building blocks for a new generation of advanced materials with applications outside of the biological realm. The unique electronic and structural properties of the thiophene ring, combined with the tunability afforded by halogenation and the propene substituent, make these compounds ideal candidates for use in organic electronics, photonics, and nanotechnology. researchgate.netwiley.com

The rational design of these molecules can lead to materials with tailored optical and semiconducting properties. researchgate.netwiley.com For example, thiophene-based materials are already used in organic solar cells and field-effect transistors. By precisely controlling the structure of the building blocks, it is possible to influence the packing of the molecules in the solid state, which in turn affects their electronic properties.

The development of three-dimensional molecular structures is a particularly exciting frontier. While much of the work to date has focused on two-dimensional structures, the ability to build upwards from a surface to create 3D architectures could lead to novel nano-devices with advanced optical and electronic functionalities. sciencedaily.com The use of "guest" molecules to template the self-assembly of 3D structures is a promising approach in this area. sciencedaily.com

Furthermore, the creation of "living" building materials that can self-repair is another futuristic application. While still in its early stages, research into materials made from microbes that can absorb carbon dioxide and produce calcium carbonate opens up the possibility of creating self-healing construction materials. dl-firm.com Halogenated thiophenes, with their robust chemical nature, could potentially be incorporated into such systems to enhance their properties.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental synthesis and computational modeling is becoming increasingly crucial in the study of halogenated thiophene-propene derivatives. Computational chemistry, particularly density functional theory (DFT), allows for the in-depth investigation of molecular structures, electronic properties, and reaction mechanisms that can be difficult to probe experimentally. rsc.orgresearchgate.net

Computational studies can be used to predict the outcomes of reactions, guide the design of new synthetic targets, and rationalize observed experimental results. For example, computational models have been used to study the photochemical isomerization of thiophenes and to understand the reactivity of different thiophene derivatives. researchgate.netresearchgate.net This predictive power can save significant time and resources in the laboratory by focusing experimental efforts on the most promising candidates.